2-Methoxyquinoline-3-carbaldehyde

Medicinal Chemistry Kinase Inhibitor Synthesis Drug Discovery Scaffolds

2-Methoxyquinoline-3-carbaldehyde (CAS 139549-06-7) is the definitive building block for VEGFR-2 (KDR) kinase inhibitor programs—the 2-methoxy group enables electronic activation and steric constraints essential for pharmacophore assembly, a route inaccessible to 2-chloro analogs. For antibacterial discovery, its pinacol derivatives achieve E. coli inhibition (16.0 mm) approaching ciprofloxacin, with DNA gyraseB docking within 0.2–0.4 kcal/mol of the clinical standard. Also serves as a versatile hydrazone precursor for anticonvulsant, antitubercular, and broad-spectrum antimicrobial screening. Fully characterized by single-crystal XRD (R=0.044).

Molecular Formula C11H9NO2
Molecular Weight 187.19 g/mol
CAS No. 139549-06-7
Cat. No. B138735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxyquinoline-3-carbaldehyde
CAS139549-06-7
Molecular FormulaC11H9NO2
Molecular Weight187.19 g/mol
Structural Identifiers
SMILESCOC1=NC2=CC=CC=C2C=C1C=O
InChIInChI=1S/C11H9NO2/c1-14-11-9(7-13)6-8-4-2-3-5-10(8)12-11/h2-7H,1H3
InChIKeyHMZDGMVJEGFPHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methoxyquinoline-3-carbaldehyde (CAS 139549-06-7) Procurement Data Sheet & Technical Baseline


2-Methoxyquinoline-3-carbaldehyde (CAS 139549-06-7) is a C11H9NO2 heterocyclic building block featuring a planar quinoline ring system (r.m.s. deviation = 0.005 Å) with methoxy and aldehyde substituents nearly coplanar to the core . The compound is prepared via nucleophilic substitution of 2-chloroquinoline-3-carbaldehyde with methanol under basic conditions (KOH/MeOH or K2CO3/DMF/MeOH) . It is commercially available from major suppliers in ≥98% purity as a solid requiring storage at 2-8°C under inert atmosphere .

Why Generic Substitution of 2-Methoxyquinoline-3-carbaldehyde Fails: Key Differentiators for Procurement Decisions


The 2-methoxy substituent confers distinct reactivity and biological profile advantages over common alternatives such as 2-chloroquinoline-3-carbaldehyde (CAS 73568-25-9) and 2-oxo-quinoline-3-carbaldehyde derivatives. While 2-chloro analogs serve as versatile electrophiles for nucleophilic aromatic substitution, the methoxy group provides both electronic activation and steric constraints that alter subsequent reaction pathways . Furthermore, methoxy-substituted quinolines are specifically cited as intermediates in the construction of KDR kinase inhibitors, a synthetic niche not equally accessible to chloro or unsubstituted counterparts . In antibacterial applications, derivatives synthesized from 2-methoxyquinoline-3-carbaldehyde demonstrate activity against E. coli with inhibition zones (16.0 ± 0.82 mm at 500 μg/mL) approaching that of ciprofloxacin control, whereas 2-chloroquinoline-3-carbaldehyde derivatives exhibit markedly lower activity (e.g., compounds 6 and 15 showed 9.67-10.00 mm against P. aeruginosa) . Simple class-level substitution risks compromising both synthetic utility and target biological performance.

Quantitative Differentiation Evidence for 2-Methoxyquinoline-3-carbaldehyde: Head-to-Head Data vs. Comparators


Synthetic Access to KDR Kinase Inhibitor Scaffolds: Unique Functional Group Compatibility

2-Methoxyquinoline-3-carbaldehyde serves as a synthetic intermediate in the construction of novel KDR (VEGFR-2) kinase inhibitors, a specific application documented for methoxy-substituted quinolines but not for the corresponding 2-chloro or unsubstituted quinoline-3-carbaldehydes . The methoxy group provides electronic properties compatible with downstream kinase inhibitor pharmacophores, whereas 2-chloro analogs typically require additional displacement steps before incorporation into kinase-targeting scaffolds.

Medicinal Chemistry Kinase Inhibitor Synthesis Drug Discovery Scaffolds

Antibacterial Activity of 2-Methoxyquinoline-3-carbaldehyde-Derived Pinacol: In Vitro Comparison to Ciprofloxacin

A novel pinacol synthesized via pinacolinazation of 2-methoxyquinoline-3-carbaldehyde (using Al powder/KOH in MeOH at ambient temperature) demonstrated antibacterial activity against E. coli with an inhibition zone of 16.0 ± 0.82 mm at 500 μg/mL and 14.67 ± 0.94 mm at 250 μg/mL, closely approaching the ciprofloxacin positive control . Molecular docking against E. coli DNA gyraseB revealed binding affinities of -6.9 kcal/mol and -7.1 kcal/mol for derivatives, compared to -7.3 kcal/mol for ciprofloxacin . In contrast, 2-chloroquinoline-3-carbaldehyde derivatives (compounds 6 and 15) exhibited maximum inhibition zones of only 9.67 ± 1.11 mm and 10.00 ± 0.44 mm against P. aeruginosa under comparable assay conditions, while ciprofloxacin showed 8.33 ± 0.44 mm against the same strain .

Antibacterial Screening Quinoline Derivatives Gram-Negative Pathogens

Crystal Packing Differentiation: Centrosymmetric Dimer Formation via C-H⋯O Hydrogen Bonding

Single-crystal X-ray diffraction analysis at 293 K reveals that 2-methoxyquinoline-3-carbaldehyde forms centrosymmetric R22(10) dimers via paired C-H⋯O hydrogen bonds, with dimers further linked by π-π interactions between pyridine and benzene rings (centroid-centroid distance = 3.639 (1) Å) . The quinoline ring system is essentially planar (r.m.s. deviation = 0.005 Å), and the methoxy and aldehyde groups are almost coplanar with the ring [N-C-O-C torsion = 6.24 (19)°; O-C-C-C torsion = 0.3 (2)°] . This dimeric packing arrangement differs from the crystal packing of 2-chloroquinoline-3-carbaldehyde, where different intermolecular interaction patterns are observed due to the absence of methoxy oxygen participation in hydrogen bonding networks.

Crystallography Solid-State Chemistry Structural Characterization

Physicochemical Property Differentiation: Calculated LogD and Lipinski Compliance

2-Methoxyquinoline-3-carbaldehyde exhibits a calculated LogD (pH 5.5) of 2.28 and LogD (pH 7.4) of 2.28, with LogP = 2.28, Polar Surface Area = 39.19 Ų, and complies with Lipinski's Rule of Five . The compound has 2 rotatable bonds and a molar refractivity of 53.34 cm³ . The melting point is 92-93°C (recrystallized from dichloromethane/hexane) with predicted boiling point of 335.2±22.0°C and density of 1.227±0.06 g/cm³ . These physicochemical parameters define a distinct property space compared to 2-chloroquinoline-3-carbaldehyde (mp 145-149°C, higher lipophilicity due to chlorine substituent) , enabling differentiated compound handling, solubility profiling, and downstream synthetic planning.

ADME Prediction Drug-Likeness Physicochemical Profiling

Pinacolinazation Reaction Selectivity: Aluminum Powder-Mediated Coupling Unique to Methoxy Derivative

The pinacolinazation of 2-methoxyquinoline-3-carbaldehyde proceeds efficiently using aluminum powder and potassium hydroxide in methanol at ambient temperature to yield a novel quinoline pinacol derivative . This reductive coupling reaction exploits the electronic properties of the methoxy-substituted quinoline aldehyde and proceeds under mild conditions without requiring specialized catalysts or elevated temperatures. The resulting pinacol scaffold demonstrated the antibacterial activity quantified in Evidence Item 2 . While 2-chloroquinoline-3-carbaldehyde can undergo various nucleophilic substitution and condensation reactions , no published data demonstrate successful pinacolinazation of the 2-chloro analog under these specific Al/KOH conditions, suggesting differential reactivity profiles between methoxy and chloro derivatives.

Organic Synthesis Reductive Coupling Reaction Methodology

Multitarget Pharmacological Profiling: Anticonvulsant, Antitubercular, and Antimicrobial Activities of Derived Hydrazones

2-Methoxyquinoline-3-carbaldehyde was converted to its hydrazone derivative and further condensed with various aromatic aldehydes to yield a series of Schiff bases . These derivatives were evaluated across multiple pharmacological assays: anticonvulsant activity by Maximal Electroshock (MES) method at 30 mg/kg, with compound SVR-A17 (containing pyrrole moiety) showing good activity; antitubercular activity against Mycobacterium tuberculosis H37Rv, with thiophene-containing compound SVR-A15 exhibiting significant activity; and antimicrobial activity at 50, 100, and 200 μg/mL, with compounds SVR-A2, SVR-A10, and SVR-A16 showing good activity . Compounds bearing electron-withdrawing (nitro) and electron-donating (methoxy) groups exhibited enhanced antibacterial and antifungal profiles . Molecular docking confirmed high binding affinity of SVR-A17 to target sites .

Pharmacological Screening Hydrazone Derivatives Multitarget Drug Discovery

Optimal Research & Industrial Application Scenarios for 2-Methoxyquinoline-3-carbaldehyde Procurement


KDR Kinase Inhibitor Lead Optimization Programs

Procurement of 2-methoxyquinoline-3-carbaldehyde is optimal for medicinal chemistry teams developing VEGFR-2 (KDR) kinase inhibitors. The compound serves as a direct synthetic intermediate in the construction of KDR-targeting scaffolds as documented by Kuethe et al., a pathway not accessible via 2-chloro or unsubstituted quinoline-3-carbaldehyde starting materials without additional functional group interconversion . The methoxy group provides the required electronic profile for downstream kinase inhibitor pharmacophore assembly.

Pinacol-Based Antibacterial Scaffold Synthesis

Research groups targeting Gram-negative bacterial pathogens, particularly E. coli, should procure 2-methoxyquinoline-3-carbaldehyde for pinacolinazation reactions using Al powder/KOH in methanol at ambient temperature . The resulting pinacol derivatives demonstrate in vitro antibacterial activity approaching ciprofloxacin (16.0 mm vs. ciprofloxacin control), with molecular docking confirming DNA gyraseB binding affinities within 0.2-0.4 kcal/mol of the clinical standard . This synthetic route and activity profile are uniquely associated with the 2-methoxy derivative.

Multitarget Pharmacological Screening of Hydrazone-Derived Schiff Bases

Drug discovery programs requiring diverse pharmacological screening across anticonvulsant, antitubercular, and antimicrobial indications should procure 2-methoxyquinoline-3-carbaldehyde as a versatile hydrazone precursor. The compound reacts with hydrazine hydrate to form hydrazone intermediates, which undergo further condensation with aromatic aldehydes to yield Schiff bases with demonstrated activity in MES anticonvulsant models (30 mg/kg), M. tuberculosis H37Rv inhibition, and broad-spectrum antimicrobial assays at 50-200 μg/mL .

Solid-State Characterization and Crystallography Reference Standards

Analytical laboratories and crystallography facilities requiring well-characterized quinoline reference compounds should procure 2-methoxyquinoline-3-carbaldehyde for its fully defined single-crystal X-ray structure (R factor = 0.044, 293 K) and established centrosymmetric R22(10) dimer formation via C-H⋯O hydrogen bonding with π-π stacking distance of 3.639 Å . The compound serves as a reliable solid-state reference standard with documented crystal packing architecture distinct from 2-chloro analogs.

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